molecular formula C9H10BrClFN B2993084 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 2287283-88-7

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2993084
CAS No.: 2287283-88-7
M. Wt: 266.54
InChI Key: NQWPVXSIZQBWIC-UHFFFAOYSA-N
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Description

“1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2287283-88-7 . It has a molecular weight of 266.54 . The IUPAC name for this compound is 1-(3-bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrFN.ClH/c10-7-5-6(1-2-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

  • Serotonin Neurones Inhibition : A study on 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine, a compound with a structure similar to the requested chemical, revealed its potential as a potent antagonist of serotonin depletion in the brain. This suggests a possible application in modulating serotonin activity, which is crucial in various neurological and psychological conditions (Fuller et al., 1978).

  • Cytotoxic Agents Synthesis : The synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related to the compound , indicates their potential as potent cytotoxic agents. This highlights the compound's possible use in developing new cancer therapies (Mete et al., 2007).

  • Antimicrobial and Cytotoxic Activity : A study on azetidine-2-one derivatives of 1H-benzimidazole, bearing resemblance in structure to the compound of interest, showed significant antibacterial and cytotoxic properties. This suggests its potential in antimicrobial and cancer treatment research (Noolvi et al., 2014).

  • Organosilicon Chemistry : Research on 1,1,3,3-tetramethyl-1,3-disilacyclobutane, which is structurally related, delves into reactions that could be relevant for developing new organosilicon compounds. This can have implications in materials science and pharmaceuticals (Devine et al., 1975).

  • Cytotoxic Activity and Fluorescence Properties : A study on 3-hydroxyquinolin-4(1H)-one derivatives, similar in chemical behavior, highlighted their cytotoxic activity against cancer cell lines and fluorescence properties, suggesting potential use in bioimaging and cancer research (Kadrić et al., 2014).

  • Sigma Receptor Ligands : Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines were found to be a new class of σ receptor ligands. This discovery is significant for neurological research, as σ receptors are involved in many neurological disorders (Schinor et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-5-6(1-2-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWPVXSIZQBWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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